molecular formula C11H11NO5 B13150405 (Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine

(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine

Cat. No.: B13150405
M. Wt: 237.21 g/mol
InChI Key: ZQTNEDLWAHZBSC-UHFFFAOYSA-N
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Description

(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine is a synthetic compound featuring a benzodioxole moiety conjugated to the amino acid D-alanine via a carbonyl linkage. This structure combines the aromatic, electron-rich benzodioxole system with the chiral, non-proteinogenic D-alanine backbone. The compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or application .

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)propanoic acid

InChI

InChI=1S/C11H11NO5/c1-6(11(14)15)12-10(13)7-2-3-8-9(4-7)17-5-16-8/h2-4,6H,5H2,1H3,(H,12,13)(H,14,15)

InChI Key

ZQTNEDLWAHZBSC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine typically involves the formation of the benzo[d][1,3]dioxole ring followed by the attachment of the d-alanine residue. One common method involves the use of palladium-catalyzed arylation to set the benzo[d][1,3]dioxole framework . This is followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity .

Industrial Production Methods

Industrial production methods for (Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would likely be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine can undergo various types of chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed on the carbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole ring may yield benzoquinone derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including (Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine. In an in vitro study, synthesized benzodioxole carboxamide derivatives exhibited significant inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. The compound demonstrated an IC50 value of 2.593 µM, indicating its potential as a therapeutic agent for managing diabetes by controlling blood sugar levels .

Antiepileptic Activity
The compound has also been investigated as an analog of the antiepileptic drug stiripentol. Research focused on synthesizing derivatives that could enhance the efficacy and reduce side effects associated with current antiepileptic medications. The synthesis process involved aldol addition reactions, leading to compounds that may exhibit improved pharmacological profiles .

Biochemical Applications

Biosynthesis of Amino Acids
D-alanine is a crucial amino acid with various applications in the food and pharmaceutical industries. The production of D-alanine through biocatalytic methods has been explored using recombinant strains of Escherichia coli. This method demonstrates the potential for large-scale production of D-alanine, which can be utilized as a building block for synthesizing various pharmaceuticals and food additives .

Material Science

Polymer Chemistry
The incorporation of (Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine into polymer matrices has been studied for developing biodegradable plastics. These materials are increasingly important in reducing environmental pollution. The compound can serve as a feedstock for engineering biodegradable thermoplastics such as polyester amides and polylactic acid, which are used in packaging and disposable products .

Case Studies

StudyFocusFindings
Antidiabetic Study Inhibition of α-amylaseIC50 value of 2.593 µM indicates strong potential as an antidiabetic agent .
Antiepileptic Drug Development Synthesis of analogsSuccessful synthesis of compounds that may enhance the efficacy of existing drugs .
Biosynthesis Research Production methods for D-alanineEfficient production methods using recombinant E. coli, highlighting industrial applications .

Mechanism of Action

The mechanism of action of (Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the d-alanine residue can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The benzodioxole-5-carbonyl group is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Application Reference
(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine Not explicitly stated ~300–350 (estimated) D-alanine backbone; chiral center; discontinued commercial availability Unknown (limited data)
N-(4-guanidino-3-(hexyloxy)phenyl)benzodioxole-5-carboxamide (18) C21H26N4O4 398.46 Hexyloxy substituent; carboxamide linkage Anti-trypanosomal agent (IC50: 1.2 µM)
N-(3-((3-cyanobenzyl)oxy)phenyl)benzodioxole-5-carboxamide (16) C30H24N3SO4F3 579.59 Cyanobenzyl substituent; sulfonamide group Tubulin inhibitor (anti-parasitic)
Ethyl-2-(benzodioxole-5-carbonyl)benzoate (3bl) C16H14ClO3 289.06 (HRMS) Ester linkage; palladium-catalyzed synthesis Synthetic intermediate
D-Phenyl-d5-alanine-N-t-Boc C14H14D5NO4 270.33 Deuterated D-alanine; tert-butoxycarbonyl (Boc) protection Isotope-labeled research tool
Key Observations :
  • Chirality : Unlike deuterated D-alanine derivatives (e.g., D-Phenyl-d5-alanine-N-t-Boc), the target compound retains a natural D-configuration, which may influence receptor binding in biological systems .
  • Substituent Diversity: Anti-trypanosomal carboxamides (e.g., compound 18) use alkyl/aryloxy groups to enhance lipophilicity and membrane penetration, whereas the target compound’s D-alanine moiety introduces polar, hydrogen-bonding capabilities .
  • Synthetic Routes : Palladium-catalyzed acylation (as in 3bl) contrasts with carboxamide couplings (e.g., compound 16), highlighting divergent strategies for benzodioxole conjugation .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Name LogP (Estimated) TPSA (Ų) Solubility Stability Notes
(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine ~1.5–2.0 ~90 Moderate (polar) Discontinued; potential hydrolysis risks
Compound 18 (anti-trypanosomal) ~3.5 110 Low Stable in plasma; >95% purity
D-Phenyl-d5-alanine-N-t-Boc ~2.8 75 High (organic) Deuterated; enhanced metabolic stability
  • Deuterium Effects: Isotope-labeled analogs (e.g., D-Phenyl-d5-alanine-N-t-Boc) exhibit improved metabolic stability due to kinetic isotope effects, a feature absent in the non-deuterated target compound .

Biological Activity

(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and structure-activity relationships of this compound, supported by data tables and relevant case studies.

Synthesis of (Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine

The synthesis of (benzo[d][1,3]dioxole-5-carbonyl)-d-alanine typically involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with d-alanine under specific conditions to yield the desired product. The reaction is often characterized by various spectroscopic techniques such as NMR and IR to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have shown that derivatives of benzo[d][1,3]dioxole exhibit significant antimicrobial properties. For instance, compounds related to (benzo[d][1,3]dioxole-5-carbonyl) have been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)
(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanineStaphylococcus aureus625–1250
Escherichia coli500–1000
Pseudomonas aeruginosa750–1500

These results suggest that (benzo[d][1,3]dioxole-5-carbonyl)-d-alanine has a broad spectrum of activity against pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of (benzo[d][1,3]dioxole-5-carbonyl)-d-alanine has also been investigated. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has been shown to inhibit cell proliferation in Hep3B liver cancer cells with an IC50 value significantly lower than that of standard chemotherapeutic agents.

Cell LineIC50 (µM)Comparison with Doxorubicin
Hep3B2.57Lower than Doxorubicin
MCF74.28Comparable

The results indicate that (benzo[d][1,3]dioxole-5-carbonyl)-d-alanine may act as a potent anticancer agent by disrupting the cell cycle and promoting apoptosis .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of (benzo[d][1,3]dioxole-5-carbonyl)-d-alanine is crucial for optimizing its biological activity. Variations in substituents on the benzo[d][1,3]dioxole moiety can significantly influence its antimicrobial and anticancer properties. Research has identified key functional groups that enhance activity:

  • Hydroxyl Groups : Increase solubility and bioavailability.
  • Methoxy Substituents : Enhance interaction with biological targets.

Case Studies

Case Study 1 : A study conducted on a series of benzodioxole derivatives demonstrated that modifications at the carbonyl position led to enhanced cytotoxicity against various cancer cell lines. The findings suggested that specific structural features are critical for maximizing therapeutic efficacy .

Case Study 2 : Another investigation focused on the antibacterial properties of d-alanine derivatives highlighted their selective action against Gram-positive bacteria while showing reduced toxicity to human cells. This selectivity is essential for developing safer antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are common synthetic routes for (Benzo[d][1,3]dioxole-5-carbonyl)-D-alanine and its analogs?

  • Methodology :

  • Claisen-Schmidt condensation : React 1-(benzo[d][1,3]dioxol-5-yl)ethanone with substituted aldehydes to form chalcone intermediates, followed by cyclization with phenyl hydrazine to generate pyrazole derivatives .
  • Acylation reactions : Use benzo[d][1,3]dioxole-5-carbonyl chloride (prepared from the corresponding carboxylic acid) to acylate amino acid derivatives like salicylamide under anhydrous conditions .
  • Protecting group strategies : Incorporate tert-butyl esters or Boc groups to stabilize reactive intermediates during multi-step syntheses .

Q. How is spectroscopic characterization performed for this compound and its derivatives?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., δ 6.16 ppm for methylenedioxy protons) and carbonyl resonances (δ ~164 ppm) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, methylenedioxy C-O-C at ~1250 cm⁻¹) .
  • Elemental analysis : Validate purity by matching experimental and theoretical C/H/N/O percentages .

Q. What are the standard protocols for evaluating antimicrobial activity of benzo[d][1,3]dioxole derivatives?

  • Methodology :

  • Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control .
  • MIC/MBC determination : Use broth microdilution to quantify minimum inhibitory/bactericidal concentrations, comparing analogs (e.g., derivatives 4a–i showed MIC < 8 µg/mL) .

Advanced Research Questions

Q. How can structural variations in the benzo[d][1,3]dioxole moiety influence bioactivity?

  • Methodology :

  • SAR studies : Modify substituents (e.g., electron-withdrawing groups at position 5) and evaluate changes in antibacterial/antifungal potency .
  • Computational modeling : Use DFT to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .
  • X-ray crystallography : Resolve crystal structures to identify critical interactions (e.g., hydrogen bonding with microbial enzymes) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Assay standardization : Control variables like bacterial strain selection, inoculum size, and solvent (DMSO vs. aqueous) to ensure reproducibility .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. How do advanced purification techniques (e.g., preparative HPLC) optimize yield and purity?

  • Methodology :

  • Gradient optimization : Adjust mobile phase ratios (e.g., acetonitrile/water with 0.1% TFA) to resolve closely eluting impurities .
  • Column selection : Use C18 reverse-phase columns for polar derivatives, achieving >98% purity as validated by LC-MS .

Q. What are the advantages of X-ray crystallography over NMR for structural analysis of complex derivatives?

  • Methodology :

  • Crystal structure determination : Resolve stereochemistry and confirm regioselectivity in multi-ring systems (e.g., diselane derivatives with benzo[d][1,3]dioxole subunits) .
  • NMR limitations : Address signal overlap in crowded aromatic regions (e.g., δ 7.0–8.0 ppm) by integrating 2D techniques (COSY, HSQC) .

Methodological Notes

  • Safety and handling : Use inert atmospheres for moisture-sensitive intermediates and adhere to GHS guidelines (e.g., P261-P305+P351+P338 for respiratory protection) .
  • Data validation : Cross-reference spectral data with databases (e.g., CC-DPS) to ensure accuracy in structural assignments .

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